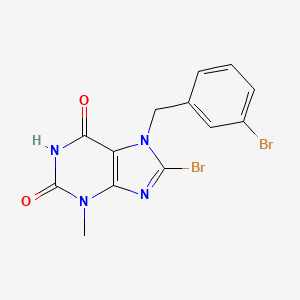
8-bromo-7-(3-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-bromo-7-(3-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as BBD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BBD belongs to the class of purine derivatives and is known to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Bromophenols and Brominated Tetrahydroisoquinolines
This compound has been used in the synthesis of new bromophenols C-N coupled with nucleoside base derivatives. These compounds were isolated from the red alga Rhodomela confervoides and have potential for various biological activities (Ma et al., 2007).
Development of Antidepressant Agents
A derivative of this compound, 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, exhibited antidepressant activity. This highlights its role in the development of potential therapeutic agents (Khaliullin et al., 2018).
Thietanyl Protection in Synthesis
The compound is used in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones using thietanyl protecting group, demonstrating its utility in organic synthesis and chemical modifications (Khaliullin & Shabalina, 2020).
Reaction with Trisamine
The compound has shown interesting chemical reactions, such as reacting with trisamine in DMF to produce unusual 8-dimethylamino-substituted derivatives, which is significant in understanding its chemical behavior (Khaliullin & Shabalina, 2020).
Synthesis of Dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-diones
The compound is involved in the synthesis of new purine derivatives, showcasing its versatility in creating a variety of chemically interesting and potentially biologically active molecules (Khaliullin & Klen, 2010).
Development of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Derivatives of this compound have been synthesized as inhibitors of DPP-IV, an enzyme relevant in diabetes treatment. This illustrates its potential application in developing new therapeutic agents (Mo et al., 2015).
Creation of 1,2,4-Triazole Derivatives
This compound reacts with 1,2,4-triazoles to yield new purine derivatives, expanding its utility in synthetic chemistry and the potential for discovering new biological activities (Klen & Khaliullin, 2010).
Propiedades
IUPAC Name |
8-bromo-7-[(3-bromophenyl)methyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2N4O2/c1-18-10-9(11(20)17-13(18)21)19(12(15)16-10)6-7-3-2-4-8(14)5-7/h2-5H,6H2,1H3,(H,17,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRQIJNZZJBWAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-7-(3-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2405904.png)
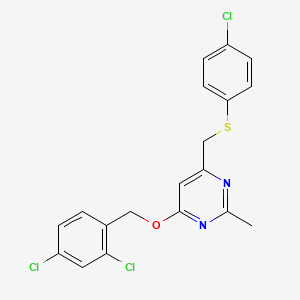
![1-[(2-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B2405907.png)
![N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-enamide](/img/structure/B2405908.png)


![1-(4-fluorophenyl)-4-methoxy-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2405914.png)
![N-(4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2405915.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2405917.png)
![6,8-Dimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B2405918.png)
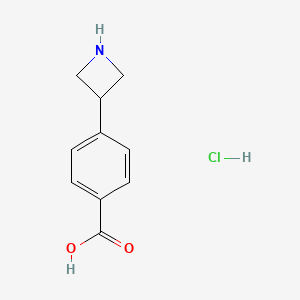
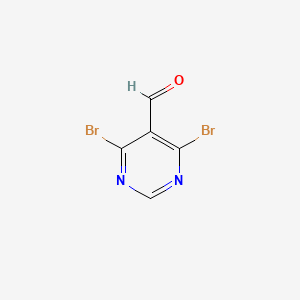
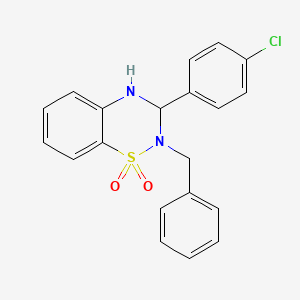
![2-(2-(Ethylthio)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2405926.png)